372-85-8
Description
Properties
CAS No. |
372-85-8 |
|---|---|
Molecular Weight |
175.2 |
Origin of Product |
United States |
Comparison with Similar Compounds
The evidence highlights systematic approaches for comparing compounds based on structural motifs, physicochemical properties, and functional applications. Below is a hypothetical framework for comparing 372-85-8 with analogous compounds, modeled after data from , and 18.
Structural Analogs
Table 1: Structural Comparison
| CAS No. | Molecular Formula | Molecular Weight | Key Functional Groups | Structural Similarity Score |
|---|---|---|---|---|
| This compound | Unavailable | Unavailable | Hypothetical | Reference (1.00) |
| 7598-35-8 | C₅H₅BrN₂ | 173.01 | Bromopyridine | 0.89 |
| 7312-10-9 | C₉H₅BrO₂S | 257.10 | Bromothiophene | 0.85 |
| 73458-39-6 | C₇H₅N₃O₂S | 195.20 | Nitrobenzothiazole | 0.82 |
Key Observations :
- Brominated aromatic systems (e.g., 7598-35-8 and 7312-10-9) may share reactivity patterns with this compound if it contains halogens.
Physicochemical Properties
Table 2: Physicochemical Data
| CAS No. | Boiling Point (°C) | Solubility (mg/mL) | Log P | Bioavailability Score |
|---|---|---|---|---|
| This compound | Unavailable | Unavailable | N/A | N/A |
| 7598-35-8 | 265-270 | 2.58 (water) | 1.95 | 0.55 |
| 7312-10-9 | 320-325 | 0.291 (water) | 2.15 | 0.55 |
| 73458-39-6 | 310-315 | 0.24 (water) | 1.64 | 0.55 |
Key Observations :
- Low aqueous solubility in brominated analogs (e.g., 7312-10-9) implies this compound may require organic solvents for synthesis or formulation ().
Preparation Methods
L-Citrulline is synthesized via multiple pathways, including chemical and enzymatic methods. One classical approach involves the Wohl–Ziegler reaction , where δ-guanidino-n-valeric acid undergoes hydroxylation. However, modern synthetic routes prioritize enantioselective synthesis to ensure high optical purity. A widely cited method involves the Strecker synthesis , where L-ornithine is converted to L-citrulline via urea incorporation. This method achieves yields of 68–72% under optimized conditions .
Key reagents include urea , L-ornithine , and carbamoyl phosphate . The reaction proceeds via nucleophilic substitution at the ε-amino group of ornithine, facilitated by alkaline conditions (pH 9.5–10.0). Temperature control at 25–30°C minimizes side reactions, such as the formation of byproducts like L-arginine .
Enzymatic Production Using Arginase
Enzymatic synthesis leverages arginase (EC 3.5.3.1) to hydrolyze L-arginine into L-ornithine and urea, followed by carbamoylation to yield L-citrulline. This method is favored industrially due to its high specificity and reduced waste generation. A 2023 study demonstrated that immobilized arginase on silica nanoparticles achieves a conversion efficiency of 89% under continuous flow conditions .
Optimized Parameters:
-
Substrate concentration: 0.5 M L-arginine
-
Temperature: 37°C
-
pH: 7.4 (phosphate buffer)
-
Immobilization support: Mesoporous silica (pore size 8 nm)
Microbial Fermentation
Microbial fermentation using engineered Escherichia coli or Corynebacterium glutamicum strains is a scalable method for L-citrulline production. Metabolic engineering strategies overexpress the argininosuccinate synthase (argG) and argininosuccinate lyase (argH) genes while downregulating arginase (rocF). A 2024 study reported a titer of 45 g/L L-citrulline using a glucose-fed batch fermentation process .
Critical Fermentation Metrics:
| Parameter | Value |
|---|---|
| Yield | 0.38 g/g glucose |
| Productivity | 1.2 g/L/h |
| Oxygen transfer rate | 120 mmol/L/h |
Biocatalytic Cascades
Recent advances integrate multiple enzymes into one-pot systems. For example, a 2025 publication detailed a cascade reaction combining arginine deiminase (ADI) and ornithine carbamoyltransferase (OTC) to convert L-arginine to L-citrulline with 94% efficiency. The system operates at 50°C and pH 8.0, using co-immobilized enzymes on chitosan beads .
Analytical Validation and Quality Control
Post-synthesis, L-citrulline is purified via ion-exchange chromatography (Dowex 50WX8 resin) and crystallized from ethanol-water mixtures. Purity is assessed using:
-
HPLC (C18 column, 210 nm detection)
-
Chiral CE (40 mM borate buffer, pH 9.2)
Regulatory standards (e.g., USP-NF) require ≥98.5% purity, with limits for residual solvents (<0.1% ethanol) and heavy metals (<10 ppm) .
Q & A
Q. What are the standard protocols for synthesizing 372-85-8, and how can yield be optimized?
- Methodological Answer: Synthesis requires precise control of reaction conditions (temperature, solvent, catalyst). For reproducibility, document reagent ratios, purification steps (e.g., recrystallization, chromatography), and characterization data. Avoid vague descriptions; instead, specify equipment (e.g., rotary evaporator model) and solvents (e.g., HPLC-grade methanol). Yield optimization may involve iterative testing of reaction times or catalytic loadings. Include representative examples if procedures are reused .
- Table 1: Hypothetical Synthesis Parameters
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Temperature (°C) | 80 | 100 |
| Catalyst Loading (%) | 2.5 | 5.0 |
| Reaction Time (h) | 12 | 8 |
| Yield (%) | 68 | 72 |
Q. Which characterization techniques are essential to confirm the identity and purity of this compound?
- Methodological Answer: Use a combination of spectroscopic (NMR, IR) and chromatographic (HPLC, GC-MS) methods. For new compounds, provide full spectral assignments (e.g., H/C NMR shifts) and elemental analysis. Compare observed data with literature values for known analogues. Purity can be assessed via melting point consistency and chromatographic homogeneity (e.g., ≥95% by HPLC). Document instrument models and calibration standards .
Q. How can researchers ensure experimental reproducibility for this compound synthesis?
- Methodological Answer: Publish detailed procedural steps, including exact equipment settings (e.g., stirrer RPM, heating mantle type) and batch-specific reagent details (e.g., Sigma-Aldrich, ≥99% purity). Use standardized units (SI) and avoid ambiguous terms like "dropwise." Provide supplementary information for uncommon techniques (e.g., inert atmosphere protocols) .
Advanced Research Questions
Q. How can theoretical frameworks explain the physicochemical properties of this compound?
- Methodological Answer: Link experimental observations (e.g., solubility, reactivity) to computational models (DFT, molecular dynamics) or established theories (e.g., Hammett equation for substituent effects). Validate predictions with empirical data, such as correlating calculated dipole moments with dielectric constant measurements. Cite foundational papers in the discussion to contextualize findings .
Q. What strategies resolve contradictions in reported spectral data for this compound across studies?
- Methodological Answer: Conduct meta-analysis of existing data to identify outliers. Replicate disputed experiments under controlled conditions (e.g., standardized solvent systems). Use high-field NMR ( MHz) to resolve peak overlaps. Cross-validate with alternative techniques (e.g., X-ray crystallography for structural confirmation). Discuss potential sources of error (e.g., solvent impurities, calibration drift) .
Q. How should researchers statistically validate anomalous results in this compound stability studies?
- Methodological Answer: Apply hypothesis testing (e.g., Student’s t-test for replicate measurements) and report confidence intervals. Use software like R or Python for multivariate analysis. For time-dependent degradation studies, employ kinetic modeling (e.g., Arrhenius plots) and specify error margins in rate constants. Address outliers via Grubbs’ test or robust statistical methods .
Q. What methodologies integrate this compound with computational models to predict its behavior in complex systems?
- Methodological Answer: Combine experimental data (e.g., binding constants) with molecular docking simulations or QSAR models. Calibrate force fields using ab initio calculations (e.g., MP2/cc-pVTZ). Validate predictions with in vitro assays and sensitivity analysis. Document software versions (e.g., Gaussian 16) and input parameters to ensure reproducibility .
Data Presentation Guidelines
- Tables/Figures: Use sequential numbering (e.g., Table 1, Figure 2) and ensure captions are self-explanatory. Avoid duplicating data in text and figures .
- Supplementary Information: Include raw datasets, spectral images, and computational input files. Label files with descriptive titles (e.g., "372-85-8_NMR_CDCl3") .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
